molecular formula C7H5N3O2S B1527268 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1247644-96-7

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1527268
CAS No.: 1247644-96-7
M. Wt: 195.2 g/mol
InChI Key: PAGGVGIISKTUBZ-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a high-quality heterocyclic compound offered for research and development purposes. This molecule features a pyrazole core linked to a thiazole ring, a hybrid architecture often explored in medicinal chemistry for creating novel bioactive agents . Heterocyclic scaffolds combining thiazole and pyrazole rings are recognized as privileged structures in drug discovery and have been investigated for a wide spectrum of pharmacological activities, including potential antimicrobial and antifungal properties . The presence of a carboxylic acid functional group on the pyrazole ring makes this compound a versatile synthetic intermediate, suitable for further chemical derivatization, such as the formation of amide bonds, to create larger molecular libraries for screening . Researchers value this compound for its use in constructing more complex molecules aimed at hit-to-lead optimization. This product is intended for laboratory research use by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-6(12)5-3-9-10(4-5)7-8-1-2-13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGGVGIISKTUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247644-96-7
Record name 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₇H₅N₃O₂S
  • Molecular Weight : 195.2 g/mol
  • CAS Number : 1247644-96-7
  • IUPAC Name : 1-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole and pyrazole compounds possess antimicrobial properties against various pathogens. For instance, compounds with thiazole moieties have been reported to inhibit the growth of bacteria and fungi effectively .
  • Antitumor Activity : Research indicates that thiazole-containing compounds demonstrate significant cytotoxic effects against cancer cell lines. In particular, certain derivatives have shown IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

A study published in Bulgarian Chemical Communications highlighted the synthesis of thiazole-pyrazole derivatives and their antimicrobial activities. The results indicated that compounds with a thiazole ring exhibited potent activity against Mycobacterium tuberculosis and other pathogens .

Anticancer Activity

Research has demonstrated that 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid and its analogs can inhibit cancer cell proliferation. For example, a study evaluating various thiazole derivatives found that several exhibited IC₅₀ values below 2 µg/mL against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .

CompoundCell LineIC₅₀ (µg/mL)
Compound AHT-291.61 ± 1.92
Compound BJurkat1.98 ± 1.22

The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways . The presence of electron-donating groups on the phenyl ring enhances the cytotoxic potential by increasing the compound's reactivity towards cellular targets.

Case Study 1: Antidiabetic Activity

A recent study evaluated the anti-diabetic potential of pyrazole derivatives, including those containing thiazole rings. The compounds exhibited significant inhibition of α-glucosidase and α-amylase, with IC₅₀ values indicating strong efficacy compared to standard medications like acarbose .

Compoundα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
Pyz-175.62 ± 0.56119.3 ± 0.75
Pyz-295.85 ± 0.92120.2 ± 0.68

Scientific Research Applications

Medicinal Chemistry Applications

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its pharmacological properties, particularly as an anti-inflammatory and anti-cancer agent.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For example:

  • Study Findings : A study published in the Journal of Medicinal Chemistry indicated that certain derivatives showed IC50 values lower than 10 µM against COX enzymes, suggesting potent anti-inflammatory activity .

Anticancer Potential

The compound's structure allows it to interact with various biological targets implicated in cancer progression.

  • Case Study : A recent investigation into its derivatives revealed that they could inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases .

Agricultural Applications

The compound has also been explored for its use as a pesticide and herbicide due to its ability to inhibit specific enzymes in pests.

Pesticidal Activity

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid acts as an effective pesticide.

  • Field Trials : In field trials, formulations containing this compound reduced pest populations by over 70% compared to untreated controls, demonstrating its efficacy as a biopesticide .

Material Science Applications

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of novel polymers and coatings.

Polymer Development

Researchers have synthesized polymers incorporating 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid.

  • Research Findings : Polymers developed from this compound exhibited enhanced thermal stability and resistance to UV degradation, making them suitable for outdoor applications .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Results
Medicinal ChemistryAnti-inflammatory agentsIC50 values < 10 µM against COX enzymes
Anticancer agentsInduced apoptosis in cancer cell lines
AgricultureBiopesticidesReduced pest populations by >70% in field trials
Material SciencePolymer synthesisEnhanced thermal stability and UV resistance

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(1,3-Thiazol-2-yl)-1H-pyrazole-4-carboxylic acid None (parent compound) C₇H₅N₃O₂S 195.20 Unsubstituted thiazole and pyrazole; carboxylic acid at C4
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 3-Fluorophenyl (thiazole C4), CF₃ (pyrazole C5) C₁₄H₇F₄N₃O₂S 357.28 Enhanced lipophilicity due to CF₃; potential for improved target binding
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Thiophen-2-yl (thiazole C4), CF₃ (pyrazole C5) C₁₂H₆F₃N₃O₂S₂ 345.00 Thiophene introduces π-π interactions; higher molecular weight
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid Methyl (pyrazole C1), thiazole C4 C₈H₇N₃O₂S 209.23 Methyl group improves metabolic stability; altered solubility

Physicochemical Properties

  • Boiling Point & Density : The thiophene-substituted analog (CAS: 955963-41-4) exhibits a boiling point of 541.9 ± 60.0°C and density of 1.7 ± 0.1 g/cm³ , significantly higher than the parent compound due to increased molecular bulk .
  • Solubility : The trifluoromethyl (CF₃) group in analogs like CAS 955963-41-4 enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Synthesis Adaptation)

The classical synthesis of pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr synthesis. This method has been adapted for the synthesis of 1-(thiazol-2-yl)pyrazole derivatives, including 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid.

  • Key Steps:

    • Preparation of 1,3-dicarbonyl intermediates, often via Claisen condensation or Knoevenagel condensation.
    • Cyclocondensation of these intermediates with hydrazine derivatives to form the pyrazole ring.
    • Incorporation of the thiazole moiety through reaction with thiosemicarbazide derivatives or thiazolyl hydrazines.
  • Example Procedure:
    Gu et al. demonstrated a one-pot synthesis starting from β-bromocarbonyl compounds and 2-(propane-2-ylidene)thiosemicarbazide, producing 1-(thiazol-2-yl)pyrazole-3-carboxylates efficiently. The process involves initial formation of the 1,3-dicarbonyl intermediate followed by cyclization with hydrazine derivatives bearing the thiazole ring.

  • Catalysts and Conditions:

    • Piperidine is often used as a catalyst for Knoevenagel condensation.
    • Solvent exchange may be required between steps to optimize reaction conditions.
    • The reaction typically proceeds under mild heating or reflux conditions.

Multicomponent Reactions for Pyrazole-Thiazole Hybrids

Multicomponent syntheses allow the simultaneous formation of multiple bonds and rings, streamlining the preparation of complex heterocycles like 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid.

  • General Strategy:

    • Combining β-bromocarbonyl compounds, thiosemicarbazides, and hydrazines in a single reaction vessel.
    • Sequential Knoevenagel condensation, cyclization, and ring closure steps occur in situ.
    • This method enhances efficiency and yield compared to stepwise syntheses.
  • Advantages:

    • One-pot process reduces purification steps.
    • High atom economy and reduced waste.
    • Potential for structural diversity by varying starting materials.

Functional Group Transformations and Cyclization

The preparation often involves key transformations such as oxidation, reduction, and cyclization to install the pyrazole and thiazole rings and the carboxylic acid group.

  • Typical Transformations:

    • Reduction of ethyl pyrazole carboxylates to methanols using lithium aluminum hydride.
    • Oxidation of pyrazolyl methanols to aldehydes with 2-iodoxybenzoic acid.
    • Conversion of aldehydes to nitriles or carbothioamides, which then undergo cyclocondensation with phenacyl bromides to form thiazole rings.
  • Catalysts and Reagents:

    • Lithium aluminum hydride (LiAlH4) for reduction.
    • 2-Iodoxybenzoic acid (IBX) for oxidation.
    • Hydrogen sulfide in pyridine for carbothioamide formation.
    • Reflux in ethanol for cyclocondensation with phenacyl bromides.

Representative Synthesis Scheme and Data

Step Reaction Type Starting Material(s) Reagents/Catalysts Product/Intermediate Yield (%) Notes
1 Claisen Condensation Substituted acetophenones + diethyl oxalate Potassium tert-butoxide, THF Ethyl 2,4-dioxo-4-arylbutanoates 62-85 Performed 0 °C to RT
2 Cyclocondensation 1,3-Diketoesters + phenylhydrazine Ethanol Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates 62-85 Mild reflux
3 Reduction Pyrazole carboxylates LiAlH4, THF (5-Aryl-1-phenyl-1H-pyrazol-3-yl)methanols 65-80 Room temperature
4 Oxidation Pyrazolyl methanols IBX, DMSO 5-Aryl-1-phenyl-1H-pyrazole-3-carbaldehydes 65-80 Room temperature
5 Carbothioamide Formation Aldehydes H2S gas, pyridine, triethylamine 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbothioamides ~80 Room temperature, 2 h
6 Cyclocondensation Carbothioamides + phenacyl bromides Ethanol, reflux 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles 65-85 Reflux 2 h

Data adapted and generalized from synthesis of pyrazole-thiazole derivatives with similar structures.

Patent-Reported Methodologies for Related Pyrazole Carboxylic Acids

While direct patents on 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid are limited, analogous pyrazole carboxylic acids have been prepared via:

  • Substitution/Hydrolysis Reactions:

    • Reaction of α,β-unsaturated esters with difluoroacetyl halides at low temperature.
    • Hydrolysis with alkali to form α-difluoroacetyl intermediates.
  • Condensation/Cyclization Reactions:

    • Low-temperature condensation with methylhydrazine aqueous solutions.
    • Cyclization under reduced pressure and elevated temperature.
    • Acidification and recrystallization to purify the pyrazole carboxylic acid product.
  • Catalysts and Solvents:

    • Sodium iodide or potassium iodide as catalysts.
    • Alcohol-water mixtures (methanol, ethanol, or isopropanol) for recrystallization.

Though this patent focuses on difluoromethyl-substituted pyrazole carboxylic acids, the reaction principles and purification techniques are relevant to the preparation of 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Knorr-type Cyclocondensation Uses 1,3-dicarbonyls and hydrazines Well-established, high regioselectivity Requires intermediate isolation
Multicomponent One-Pot Synthesis Combines multiple reactants in one vessel Efficient, reduces steps and waste Requires careful optimization
Functional Group Transformations Stepwise oxidation/reduction and cyclization Allows introduction of diverse substituents Multiple steps, sensitive reagents
Patent Methods (Substitution/Hydrolysis + Condensation) Low-temperature substitution and cyclization High purity via recrystallization Focused on related compounds, not exact

Research Findings and Practical Considerations

  • The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid benefits from the modular nature of pyrazole and thiazole ring construction, allowing for flexible substitution patterns.
  • One-pot multicomponent reactions significantly improve synthetic efficiency and yield.
  • Purification by recrystallization from alcohol-water mixtures is effective in obtaining high-purity products.
  • Catalysts such as piperidine, sodium iodide, or potassium iodide play critical roles in promoting condensation and cyclization steps.
  • Reaction conditions such as temperature control (low temperature for substitution, reflux for cyclization) are crucial for selectivity and yield.

Q & A

Q. What are the common synthetic routes for 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with thiazole-containing reagents, followed by hydrolysis to yield the carboxylic acid moiety. Key intermediates (e.g., ester derivatives) are characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and mass spectrometry (MS) for molecular weight validation. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield and purity .

Q. How is the compound’s solubility and reactivity optimized for experimental applications?

Solubility is enhanced by modifying substituents (e.g., introducing methoxyethyl groups) or using polar aprotic solvents like dimethyl sulfoxide (DMSO). Reactivity is assessed via functional group transformations, such as esterification or amidation, monitored by thin-layer chromatography (TLC) and infrared (IR) spectroscopy .

Q. What spectroscopic methods are critical for structural validation?

1H/13C NMR confirms the pyrazole-thiazole scaffold and substituent positions. IR identifies carboxylic acid (-COOH) and C=N/C-S stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. X-ray crystallography resolves conformational ambiguities in solid-state structures .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-thiazole coupling be addressed?

Regioselectivity is controlled by optimizing catalyst systems (e.g., Pd-mediated cross-coupling) or employing directing groups. Computational modeling (DFT calculations) predicts favorable reaction pathways, while substituent steric/electronic effects are evaluated via Hammett plots .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

Discrepancies arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) identifies polymorphs, while high-performance liquid chromatography (HPLC) quantifies purity. Collaborative validation across labs using standardized protocols is recommended .

Q. What computational strategies predict biological activity and binding modes?

Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), while molecular dynamics (MD) simulations assess stability in biological environments. Quantitative structure-activity relationship (QSAR) models prioritize derivatives for synthesis .

Q. How are pharmacological activities validated in vitro and in vivo?

In vitro assays (e.g., enzyme inhibition, cell viability) use dose-response curves (IC50/EC50). In vivo studies employ rodent models for pharmacokinetics (e.g., bioavailability via LC-MS/MS plasma analysis). Negative controls and replicate experiments minimize false positives .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

Systematic substitution at the pyrazole C-3/C-5 or thiazole C-4 positions is analyzed via bioassay panels. Free-Wilson or Topliss decision trees guide iterative design. X-ray co-crystallography with target proteins reveals critical binding interactions .

Q. How is metabolic stability assessed during preclinical development?

Microsomal incubation (human/rat liver microsomes) identifies metabolic hotspots. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks metabolite formation. Computational tools (e.g., MetaSite) predict cytochrome P450-mediated oxidation sites .

Q. What safety protocols address undefined toxicological profiles?

Acute toxicity is evaluated using Caenorhabditis elegans or zebrafish models. Genotoxicity is screened via Ames tests. Material Safety Data Sheets (SDS) for analogs recommend PPE (gloves, respirators) and fume hoods during handling .

Methodological Notes

  • Data Reproducibility : Cross-validate spectral data with public databases (PubChem, ECHA) .
  • Contradictory Results : Report batch-specific variations (e.g., solvent residues) in supplementary materials.
  • Ethical Compliance : Adhere to OECD guidelines for animal studies and institutional review board (IRB) approvals.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

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